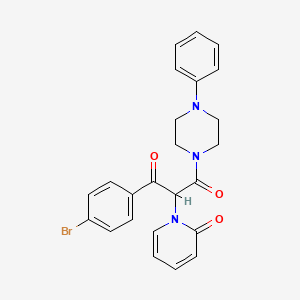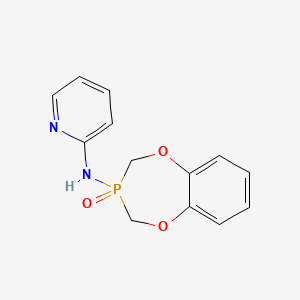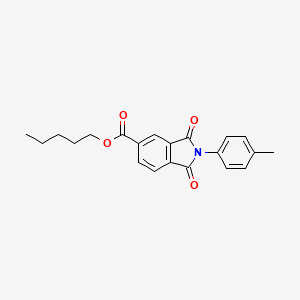
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.
Introduction of the oxopyridinyl group: This step may involve a condensation reaction with a pyridine derivative.
Attachment of the phenylpiperazinyl group: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as binding to specific receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione
- 1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione
Uniqueness
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions compared to its chloro- and fluoro- counterparts.
Propiedades
Fórmula molecular |
C24H22BrN3O3 |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(2-oxopyridin-1-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C24H22BrN3O3/c25-19-11-9-18(10-12-19)23(30)22(28-13-5-4-8-21(28)29)24(31)27-16-14-26(15-17-27)20-6-2-1-3-7-20/h1-13,22H,14-17H2 |
Clave InChI |
XBAMMCQRLVQEAK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(C(=O)C3=CC=C(C=C3)Br)N4C=CC=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15019924.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
![N-[(1Z)-3-[(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019936.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate](/img/structure/B15019939.png)
![2-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B15019942.png)
![(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15019944.png)

![4-Methoxy-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B15019980.png)

![N-benzyl-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15019986.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B15019990.png)
![3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15019993.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15020014.png)
![methyl 4-[(E)-(2-{(2E)-3-(3,4-dimethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoate](/img/structure/B15020024.png)
